molecular formula C32H26N4O2 B061535 4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)-N-(2-phenylphenyl)benzamide CAS No. 179528-39-3

4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)-N-(2-phenylphenyl)benzamide

Cat. No.: B061535
CAS No.: 179528-39-3
M. Wt: 498.6 g/mol
InChI Key: NWHYANOJWIDURM-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide is a complex organic compound with a unique structure that combines biphenyl, imidazo, and benzazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and imidazo intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its biphenyl, imidazo, and benzazepine moieties contribute to its versatility and potential for diverse applications.

Properties

CAS No.

179528-39-3

Molecular Formula

C32H26N4O2

Molecular Weight

498.6 g/mol

IUPAC Name

4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)-N-(2-phenylphenyl)benzamide

InChI

InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-6-12-26(29)30(28)34-21)32(38)24-17-15-23(16-18-24)31(37)35-27-13-7-5-11-25(27)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)

InChI Key

NWHYANOJWIDURM-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC=C5C6=CC=CC=C6

Canonical SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC=C5C6=CC=CC=C6

Synonyms

N-(BIFENYL-2-YL)-4-[(2-METHYL-4,5-DIHYDRO-1H-IMIDAZO[4,5-D][1]BENZAZEPINE-6-YL)CARBONYL]BENZAMIDE

Origin of Product

United States

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